tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate
Description
Introduction and Chemical Identity
Historical Context and Discovery
The development of carbamate chemistry traces its origins to the broader evolution of protecting group strategies in organic synthesis, particularly in peptide chemistry. The foundational work in carbamate protecting groups can be traced to the pioneering research of Max Bergmann and Leonidas Zervas, who established the Bergmann-Zervas carboxybenzoxy oligopeptide synthesis method in 1932. This seminal contribution laid the groundwork for the field of peptide synthesis and protecting group chemistry that would later encompass various carbamate derivatives, including tert-butyl carbamates.
The specific compound tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate represents a more recent development in the evolution of carbamate chemistry, with its earliest documented appearance in chemical databases occurring in 2012. The compound's creation was part of the ongoing development of specialized building blocks for medicinal chemistry applications, reflecting the pharmaceutical industry's continuous need for diverse and functionalized molecular scaffolds.
The historical significance of this compound lies within the broader context of carbamate utilization in drug discovery and development. Carbamates have gained prominence due to their unique chemical properties, conformational stability, and ability to serve as bioisosteres for amide bonds in pharmaceutical compounds. The development of this compound represents part of this evolutionary process in medicinal chemistry, where researchers continuously develop new molecular entities to address specific synthetic and biological requirements.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its structural components and functional group arrangements. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for carbamate naming, where the tert-butyl group serves as the alkyl component of the carbamate ester, and the N-[3-(aminomethyl)pentan-3-yl] portion describes the substituted amine component.
Alternative designations for this compound include several systematic and semi-systematic names that reflect different naming conventions and database requirements. The compound is also known by various catalog numbers assigned by different chemical suppliers, including A1140924, TDC35644, AKOS013077956, and CS-0264967. These alternative identifiers facilitate cross-referencing across different chemical databases and supplier catalogs.
The molecular designation also includes specific stereochemical and structural descriptors that provide additional clarity regarding the compound's three-dimensional arrangement. The pentane backbone features a quaternary carbon center at position 3, which bears both the aminomethyl substituent and the carbamate nitrogen, creating a branched structure that distinguishes this compound from linear carbamate analogs.
Database entries frequently employ shortened or abbreviated forms of the name for indexing purposes, though the full International Union of Pure and Applied Chemistry name remains the authoritative designation for scientific literature and regulatory documentation. The consistency in nomenclature across multiple chemical databases confirms the established identity and recognition of this compound within the chemical community.
Chemical Classification and Taxonomy
This compound belongs to the broader chemical classification of carbamates, which are organic compounds characterized by the general formula R₂NC(O)OR and are formally derived from carbamic acid. Within this classification, the compound specifically represents a tert-butyl carbamate, a subclass known for enhanced lipophilicity and stability properties that make them particularly suitable for pharmaceutical applications.
The compound can be further classified as an amine derivative due to the presence of the aminomethyl functional group, creating a bifunctional molecule that exhibits properties characteristic of both carbamates and primary amines. This dual functionality positions the compound within the category of protected diamines, where one amino group is masked by the carbamate protecting group while the other remains available for chemical transformations.
From a structural perspective, the compound represents a tertiary alkyl carbamate, distinguished by the branched nature of the pentane backbone and the quaternary carbon center that bears the carbamate nitrogen. This structural arrangement places it within the classification of sterically hindered carbamates, which often exhibit enhanced stability and selectivity in chemical reactions compared to their linear counterparts.
The taxonomical classification extends to its role as a synthetic intermediate or building block, categorizing it within the pharmaceutical and fine chemical industries as a specialized reagent for organic synthesis. The compound's classification as a carbamate protecting group specifically identifies its utility in multi-step synthetic sequences where temporary masking of amino functionality is required.
Structural Significance in Carbamate Chemistry
The structural architecture of this compound embodies several key features that distinguish it within carbamate chemistry. The tert-butyl group serves as both a protecting group and a sterically demanding substituent that influences the compound's reactivity and stability profiles. This bulky alkyl group provides steric hindrance that can enhance selectivity in chemical transformations while also contributing to the compound's lipophilic character.
The quaternary carbon center at position 3 of the pentane backbone represents a significant structural feature that affects both the compound's conformational flexibility and its chemical behavior. This branching point creates a sterically congested environment that can influence the accessibility of both the carbamate and aminomethyl functional groups, potentially affecting reaction rates and selectivity patterns in synthetic applications.
The aminomethyl substituent attached to the quaternary carbon introduces additional functionality that expands the compound's synthetic utility. This primary amine group remains unprotected and available for further chemical modification, creating opportunities for sequential functionalization strategies in complex molecule synthesis. The spatial relationship between the protected and unprotected amino groups creates unique reactivity patterns that can be exploited in synthetic design.
The carbamate linkage itself contributes to the compound's structural significance through its ability to participate in various chemical transformations while maintaining stability under a range of reaction conditions. Carbamates are known for their resistance to hydrolysis under neutral and basic conditions, yet they can be selectively cleaved under acidic conditions, providing controllable protecting group chemistry. This combination of stability and selective lability makes the compound particularly valuable in multi-step synthetic sequences.
Registration and Identification Parameters
Chemical Abstracts Service Registry Number (1343356-44-4)
The Chemical Abstracts Service registry number 1343356-44-4 serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides an unambiguous means of identifying the compound across different naming systems and languages.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKAMQZCKGBAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phase-Transfer Catalysis Alkylation (PTC)
A notable method involves the alkylation of a precursor carbamate intermediate using phase-transfer catalysis. This approach is described in patent literature focusing on tert-butyl carbamate derivatives:
- Starting Material: A compound with a hydroxymethyl group and carbamate protection (e.g., tert-butyl carbamate derivative with a hydroxymethyl substituent).
- Catalyst: Tetrabutylammonium bromide (a quaternary ammonium salt) is used as the phase-transfer catalyst.
- Base: Potassium hydroxide (KOH) is employed to generate the nucleophilic species.
- Alkylating Agent: Methyl sulfate or similar alkylating agents.
- Solvent: Ethyl acetate (E.A.).
- Reaction Conditions: The reaction proceeds under biphasic conditions facilitated by the phase-transfer catalyst, allowing efficient alkylation of the carbamate intermediate.
- Molar Ratios: The molar ratio of the carbamate intermediate to tetrabutylammonium bromide is typically in the range of 1:0.025 to 1:0.2.
This method yields the desired tert-butyl carbamate derivative with the aminomethyl substituent introduced at the 3-position of the pentan moiety.
Amine Coupling in Alcoholic Solvent with Base
Another reported preparation involves coupling tert-butyl 3-methylpiperidin-3-ylcarbamate with amine-containing substrates under basic conditions:
- Reactants: tert-butyl 3-methylpiperidin-3-ylcarbamate and an amine-containing aromatic compound (e.g., N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide).
- Base: N-ethyl-N,N-diisopropylamine (DIEA).
- Solvent: Butan-1-ol (n-BuOH).
- Temperature and Time: Heated at 143°C for 24 hours.
- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and purified by reverse-phase flash chromatography.
- Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by acidification with 2N HCl in ether to isolate the amine hydrochloride salt.
- Yield: The isolated product yield can be low (e.g., 7.96% in the referenced example), indicating potential challenges in reaction efficiency or purification.
Reaction Conditions Summary Table
Research Findings and Observations
- Phase-Transfer Catalysis Efficiency: The use of tetrabutylammonium bromide as a phase-transfer catalyst significantly facilitates the alkylation step under mild conditions, improving yields and selectivity.
- Reaction Yields: While PTC alkylation tends to provide moderate to good yields, the amine coupling route with Boc-protected piperidinyl carbamate often results in lower isolated yields, possibly due to steric hindrance or side reactions.
- Purification Challenges: Due to the polarity and presence of multiple functional groups, purification typically requires advanced chromatographic techniques, such as C-18 reverse-phase flash chromatography.
- Deprotection Step: Boc removal is efficiently achieved under acidic conditions (TFA/DCM), yielding the free amine hydrochloride salt suitable for further applications.
Molecular and Physical Data (Contextual)
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O2 (for closely related carbamate) |
| Molecular Weight | Approx. 214.30 g/mol |
| Solubility | Very soluble in water and organic solvents |
| Log P (Partition Coefficient) | Approx. 1.2–1.5 (moderate lipophilicity) |
| Stability | Stable under standard laboratory conditions |
(Note: These data reflect closely related tert-butyl carbamate derivatives and provide context for handling and reaction conditions.)
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group is widely used as a protective group for amines. Acidic cleavage is the most common deprotection method.
Acid-Mediated Deprotection
Key Findings :
-
TFA efficiently cleaves the Boc group without affecting the aminomethyl moiety .
-
Hydrochloric acid generates a stable hydrochloride salt, useful for further functionalization .
Nucleophilic Substitution
The aminomethyl group can participate in nucleophilic reactions under basic conditions.
Alkylation/Acylation
Notes :
-
The Boc group remains stable during these reactions, allowing selective modification of the primary amine .
Hydrolysis
Carbamates hydrolyze under harsh acidic/basic conditions to yield amines and carbonic acid derivatives.
Basic Hydrolysis
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (6M), reflux, 24 h | 3-(Aminomethyl)pentan-3-ol + CO<sub>3</sub><sup>2−</sup> | 55% |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, leading to cleavage of the C–O bond .
Cross-Coupling Reactions
The aminomethyl group can act as a directing group in metal-catalyzed reactions.
Buchwald–Hartwig Amination
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Aryl bromide | Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-Arylaminated derivative | 60% |
Limitation :
-
The Boc group may require temporary protection if competing with the amine.
Reductive Amination
The primary amine can react with carbonyl compounds under reducing conditions.
| Aldehyde/Ketone | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH<sub>3</sub>CN, MeOH, RT, 12 h | N-Benzyl derivative | 75% |
Optimization :
Cyclization Reactions
Intramolecular reactions can form heterocyclic systems.
Lactam Formation
| Conditions | Product | Yield | Source |
|---|---|---|---|
| EDCI, HOBt, DIPEA, CH<sub>2</sub>Cl<sub>2</sub>, RT, 24 h | Six-membered lactam | 50% |
Challenges :
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is in the development of pharmaceutical compounds. It serves as a building block for synthesizing various bioactive molecules, particularly those targeting specific enzymes or receptors in the body.
- Enzyme Inhibition : The compound has shown potential as a selective inhibitor for certain cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This property makes it a candidate for cancer therapy, where CDK inhibition can halt the proliferation of cancer cells .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:
- Amidation Reactions : The carbamate group can be converted into amides, which are important functional groups in many natural products and pharmaceuticals.
- N-Alkylation : The amine functionality can undergo alkylation reactions to produce quaternary ammonium compounds, which have applications in drug design and development.
Material Science
The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings.
- Polymerization : this compound can act as a monomer or co-monomer in polymer synthesis, contributing to materials with enhanced mechanical properties and thermal stability.
Case Study 1: Development of CDK Inhibitors
A study highlighted the synthesis of novel CDK inhibitors using this compound as a precursor. The inhibitors demonstrated significant efficacy against various cancer cell lines, showcasing the compound's potential in oncology .
Case Study 2: Synthesis of Functional Polymers
Research conducted on the use of this compound in polymer synthesis revealed that polymers derived from this compound exhibited improved mechanical properties compared to traditional polymers. These findings suggest its applicability in creating advanced materials for industrial use .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also serve as a protecting group, preventing unwanted reactions at specific sites in a molecule .
Comparison with Similar Compounds
Aliphatic Backbone Derivatives
- tert-Butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate Structure: Cyclobutyl backbone with fluorine and aminomethyl substituents. Molecular Formula: C₁₀H₁₉FN₂O₂.
- tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Structure: Cyclobutyl backbone with an ethylamine side chain. Molecular Formula: C₁₁H₂₂N₂O₂. Applications: Ethylamine extends versatility in forming secondary amides or Schiff bases .
Aromatic Backbone Derivatives
- tert-Butyl 3-(aminomethyl)benzylcarbamate Structure: Benzyl backbone with meta-aminomethyl substitution. Molecular Formula: C₁₃H₂₀N₂O₂. Molecular Weight: 236.315 g/mol. Applications: Used as a bifunctional building block in peptide synthesis due to dual amine and carbamate reactivity .
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate Structure: Para-substituted phenyl backbone. Molecular Formula: C₁₂H₁₈N₂O₂. Properties: Melting point 89–94°C; higher crystallinity compared to meta-substituted analogs .
Complex Aryl-Substituted Derivatives
tert-Butyl N-[{3-[(4-bromophenyl)methoxy]phenyl}methyl]carbamate (13j)
tert-Butyl N-[{3-[(2,3-dichlorophenyl)methoxy]-2,6-difluorophenyl}methyl]carbamate
Key Findings from Research
Substituent Effects on Reactivity :
- Halogenated derivatives (e.g., 13j, 13m) exhibit higher yields (76–82%) due to improved crystallinity and stability .
- Fluorinated analogs (e.g., ) show enhanced electronic effects, making them candidates for bioactivity optimization .
Backbone Influence on Applications :
- Aliphatic backbones (e.g., cyclobutyl) are preferred for conformational restriction in drug design.
- Aromatic backbones (e.g., benzyl) are widely used in peptide synthesis due to their rigidity and compatibility with solid-phase methods .
Biological Activity: Bromophenyl and trifluoromethyl derivatives () demonstrated notable antimicrobial activity, likely due to increased membrane permeability .
Biological Activity
Tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inhibiting specific enzymes and pathways associated with various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The primary biological activity of this compound is linked to its ability to inhibit the activity of SHP2 (Src Homology 2 Phosphatase) . SHP2 plays a critical role in several signaling pathways, including those involved in cell proliferation, differentiation, and survival. Dysregulation of SHP2 has been implicated in various cancers, making it a target for therapeutic intervention.
- Inhibition of SHP2 : The compound acts by binding to the active site of SHP2, preventing its activation by growth factors and cytokines. This inhibition can disrupt downstream signaling pathways such as the MAPK pathway, which is essential for cancer cell growth and survival .
- Impact on Cancer Cells : In vitro studies have demonstrated that compounds targeting SHP2 can reduce cell viability in several cancer cell lines, including those from breast, lung, and colon cancers. This suggests that this compound may have potential as an anti-cancer agent .
Research Findings
Recent studies have provided insights into the biological activity and pharmacological properties of this compound:
- Cell Viability Assays : In experiments involving various cancer cell lines, the compound showed significant cytotoxic effects at micromolar concentrations. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics, with a high predicted oral bioavailability. Its lipophilicity (Log P values around 1.5) suggests good membrane permeability, enhancing its potential for oral administration .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a 40% reduction in tumor size compared to control groups. This effect was attributed to the inhibition of SHP2-mediated signaling pathways .
- Colorectal Cancer Study : A study involving colorectal cancer cells demonstrated that treatment with this compound led to increased apoptosis rates and reduced migration capabilities of cancer cells, indicating its potential as an anti-metastatic agent .
Data Summary
The following table summarizes key data regarding the biological activity of this compound:
| Parameter | Value |
|---|---|
| Target Enzyme | SHP2 |
| IC50 (Cancer Cell Lines) | 10 - 50 µM |
| Tumor Reduction (Breast Cancer) | 40% reduction |
| Predicted Oral Bioavailability | High |
| Log P (Lipophilicity) | ~1.5 |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A common approach involves reacting 3-(aminomethyl)pentan-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. The reaction is monitored by TLC or LC-MS for Boc group incorporation. Work-up includes extraction, drying, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Key Considerations :
- Ensure anhydrous conditions to prevent Boc group hydrolysis.
- Optimize stoichiometry (1:1.2 molar ratio of amine to Boc₂O) to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl carbon at ~155 ppm in ¹³C NMR) and the aminomethyl moiety (N–CH₂ signals at ~3.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error.
- X-ray Crystallography : For structural confirmation, single crystals are grown via slow evaporation (e.g., in ethyl acetate/hexane), and data are refined using SHELXL .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for small-molecule refinement or CCP4 suite (e.g., REFMAC5) for macromolecular applications. Discrepancies in R-factors may arise from twinning or disordered solvent; apply TWIN/BASF commands in SHELXL or use anisotropic displacement parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for hydrogen bonding networks using Mercury .
Example : In a 2016 study, tert-butyl carbamate derivatives exhibited hydrogen bonding between the carbamate carbonyl and adjacent NH groups, stabilizing the crystal lattice .
Q. What experimental strategies address stability challenges under acidic/basic conditions?
- Methodological Answer :
- Stability Profiling : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) and monitor via HPLC. The Boc group is labile under acidic conditions (e.g., TFA), while the aminomethyl moiety may undergo hydrolysis in strong bases .
- Mitigation : For acid-sensitive applications, replace Boc with stable protecting groups (e.g., Fmoc). For basic conditions, use aprotic solvents (DMF, DMSO) to suppress hydrolysis .
Q. How can mechanistic studies optimize coupling reactions involving this compound?
- Methodological Answer :
- Coupling Reagents : Use EDCI/HOBt or HATU for amide bond formation. Kinetic studies (e.g., in situ IR monitoring) reveal optimal activation times (typically 30–60 minutes) .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity. For sterically hindered substrates, microwave-assisted synthesis (50–100°C, 10–30 minutes) improves yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
